molecular formula C18H21NO4 B5777642 4-methyl-N-(3,4,5-trimethoxybenzyl)benzamide

4-methyl-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No. B5777642
M. Wt: 315.4 g/mol
InChI Key: FHHCDWMGBPKNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(3,4,5-trimethoxybenzyl)benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is a potent agonist of the cannabinoid receptor CB1, which plays a crucial role in the endocannabinoid system.

Mechanism of Action

4-methyl-N-(3,4,5-trimethoxybenzyl)benzamide acts as a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of this receptor leads to the release of neurotransmitters such as dopamine and serotonin, which play a crucial role in regulating mood, appetite, and pain perception.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various enzymes and proteins involved in the endocannabinoid system. It has been shown to increase the levels of endocannabinoids such as anandamide, which play a crucial role in regulating pain perception and mood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-N-(3,4,5-trimethoxybenzyl)benzamide in scientific research is its high potency and selectivity for the CB1 receptor. However, due to its potent effects, it is important to use caution when handling this compound in the laboratory. Additionally, further studies are needed to fully understand the long-term effects of this compound on physiological processes.

Future Directions

There are several future directions for research on 4-methyl-N-(3,4,5-trimethoxybenzyl)benzamide, including the development of novel therapeutic agents for the treatment of chronic pain and inflammation. Additionally, further studies are needed to fully understand the effects of this compound on the endocannabinoid system and its potential role in the treatment of various neurological disorders.

Synthesis Methods

The synthesis of 4-methyl-N-(3,4,5-trimethoxybenzyl)benzamide involves the reaction of 4-methylbenzoyl chloride with 3,4,5-trimethoxybenzylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

4-methyl-N-(3,4,5-trimethoxybenzyl)benzamide has been used in scientific research to study the effects of CB1 receptor activation on various physiological and biochemical processes. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

4-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12-5-7-14(8-6-12)18(20)19-11-13-9-15(21-2)17(23-4)16(10-13)22-3/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHCDWMGBPKNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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